molecular formula C19H25N5O3S B2382458 N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide CAS No. 1049493-59-5

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide

Cat. No. B2382458
CAS RN: 1049493-59-5
M. Wt: 403.5
InChI Key: OSHUMRRDVZHLBE-UHFFFAOYSA-N
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Description

“N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide” is a chemical compound. It has been mentioned in the context of designing and synthesizing novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide and related compounds have been the subject of various chemical synthesis and reactivity studies. For instance, the behavior of certain triazinones towards active electrophilic compounds has been explored, leading to the creation of various pivalamides with potential antibacterial properties against a range of bacteria including Pseudomonas aeruginosa and Bacillus species (Al-Romaizan, 2019). This work underscores the chemical versatility and potential biological relevance of compounds structurally related to this compound.

Antimicrobial and Antitubercular Activities

The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been investigated for their antimicrobial activities, particularly as anti-tubercular agents against Mycobacterium tuberculosis. Some compounds exhibited significant anti-tubercular activity, highlighting the therapeutic potential of pyrazine derivatives in treating tuberculosis (Srinivasarao et al., 2020).

Chemical Synthesis Advances

The integration of enabling methods for automated flow preparation of compounds like pyrazine-2-carboxamide, a key component in the treatment of tuberculosis, showcases the advancement in chemical synthesis techniques. This approach emphasizes the potential for high-throughput and efficient production of medically relevant compounds (Ingham et al., 2014).

Anticonvulsant and Antimicrobial Potential

The synthesis and evaluation of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including those with piperazine groups, for their anticonvulsant and antimicrobial activities indicate a broad spectrum of biological activities. These studies suggest the potential use of such compounds in the development of new treatments for neurological disorders and infections (Aytemir et al., 2004).

Advances in Piperazine Synthesis

Recent advances in the synthesis of piperazine and its derivatives, including methods for constructing carbon-substituted piperazines, have significant implications for pharmaceutical development. These methodologies provide a foundation for the efficient and diverse production of piperazine-based compounds with potential therapeutic applications (Gettys et al., 2017).

properties

IUPAC Name

2,2-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHUMRRDVZHLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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